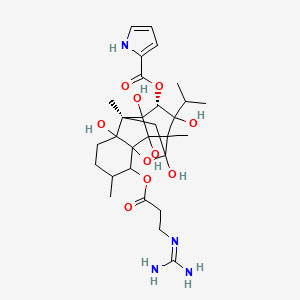
(R)(+)-7-methyl-2-phenylchroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®(+)-7-methyl-2-phenylchroman-4-one is a chiral compound belonging to the chromanone family. Chromanones are heterocyclic compounds that serve as important scaffolds in medicinal chemistry due to their diverse biological activities . The structure of ®(+)-7-methyl-2-phenylchroman-4-one consists of a benzene ring fused with a dihydropyran ring, with a methyl group at the 7th position and a phenyl group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®(+)-7-methyl-2-phenylchroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts acylation of 2-phenyl-1,3-dioxane followed by cyclization to form the chromanone structure. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) as catalysts .
Industrial Production Methods
Industrial production of ®(+)-7-methyl-2-phenylchroman-4-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions
®(+)-7-methyl-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromanone to chromanol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
科学的研究の応用
®(+)-7-methyl-2-phenylchroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of ®(+)-7-methyl-2-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
類似化合物との比較
Similar Compounds
Chroman-4-one: Lacks the methyl and phenyl groups but shares the core chromanone structure.
Chromen-4-one: Contains a double bond between C-2 and C-3, leading to different biological activities.
Flavanone: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
®(+)-7-methyl-2-phenylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chiral nature also adds to its uniqueness, as the ® enantiomer may exhibit different properties compared to the (S) enantiomer .
特性
分子式 |
C16H14O2 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
(2R)-7-methyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O2/c1-11-7-8-13-14(17)10-15(18-16(13)9-11)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3/t15-/m1/s1 |
InChIキー |
FNOKOVWLKVWYRY-OAHLLOKOSA-N |
異性体SMILES |
CC1=CC2=C(C=C1)C(=O)C[C@@H](O2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






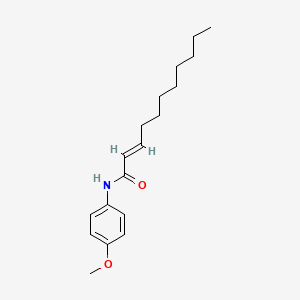
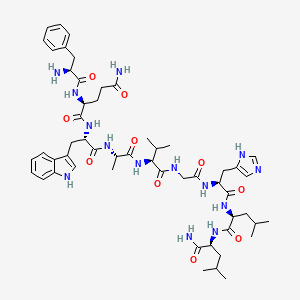
![(E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine](/img/structure/B10838471.png)
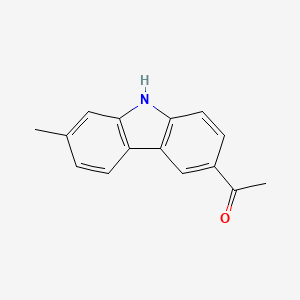
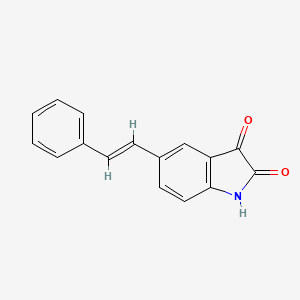
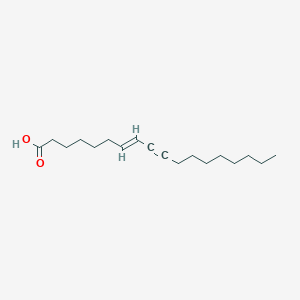
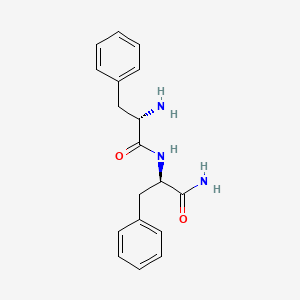
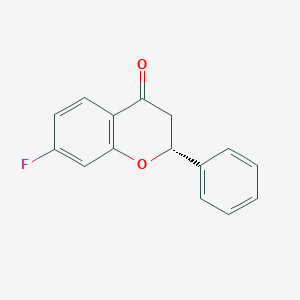
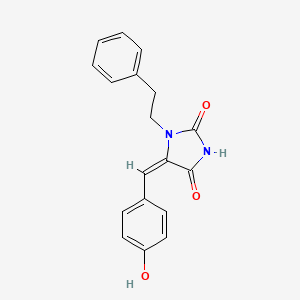
![(E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine](/img/structure/B10838495.png)
